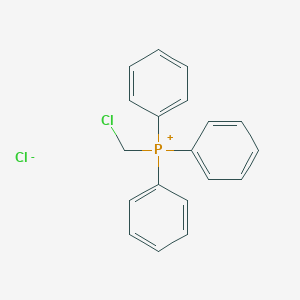

(Chloromethyl)triphenylphosphonium chloride

Description

Properties

IUPAC Name |

chloromethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYFAZGVNNYGJQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967400 | |

| Record name | (Chloromethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5293-84-5 | |

| Record name | Phosphonium, (chloromethyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5293-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, chloromethyltriphenyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005293845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5293-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Chloromethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves a two-step process starting with triphenylphosphine (PPh₃) . As detailed in the Chinese patent CN101475590A, the synthesis proceeds as follows:

-

Formation of Hydroxymethyltriphenylphosphonium Chloride :

-

Triphenylphosphine is dissolved in an organic solvent (e.g., dichloromethane or acetone).

-

Paraformaldehyde or formaldehyde solution is added, followed by bubbling hydrogen chloride (HCl) gas through the mixture.

-

The reaction generates hydroxymethyltriphenylphosphonium chloride as an intermediate, which is isolated via filtration.

-

-

Chlorination with Thionyl Chloride (SOCl₂) :

-

The intermediate is dissolved in dichloromethane, and thionyl chloride is introduced under reflux.

-

After reflux, the mixture undergoes reduced-pressure distillation to remove solvents, yielding a crude product.

-

Purification via recrystallization in isopropanol produces the final compound with 98% purity and a 65.5% molar yield .

-

Optimization and Critical Parameters

-

Solvent Selection : Dichloromethane is preferred for its ability to dissolve both triphenylphosphine and the intermediate.

-

HCl Gas Flow Rate : Controlled introduction prevents excessive foaming and ensures complete protonation of the hydroxymethyl group.

-

Temperature Control : Reflux at 40–50°C during chlorination minimizes side reactions.

Table 1: Reaction Conditions and Outcomes for Two-Step Synthesis

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Reagents | PPh₃, CH₂O, HCl | Intermediate, SOCl₂ |

| Solvent | Dichloromethane | Dichloromethane |

| Temperature | 25°C (ambient) | 40–50°C (reflux) |

| Reaction Time | 2–3 hours | 4–6 hours |

| Yield | 70–75% (intermediate) | 65.5% (final) |

| Purity | 95% (intermediate) | 98% (final) |

Single-Step High-Pressure Alkylation

Industrial-Scale Adaptation

A high-yield alternative, adapted from methyltriphenylphosphonium chloride synthesis, employs ethyl chloride under pressurized conditions:

-

Reagents : Triphenylphosphine and ethyl chloride are combined in acetone at 150°C under 9,000.9 Torr for 40 hours.

-

Workup : The product is centrifuged, washed with acetonitrile, and recrystallized to achieve 95.23% yield and 99.56% purity .

While this method is optimized for methyl derivatives, substituting ethyl chloride with chloromethyl chloride (ClCH₂Cl) could theoretically produce (chloromethyl)triphenylphosphonium chloride. However, no peer-reviewed studies confirm this adaptation, and safety concerns around chloromethyl chloride’s toxicity necessitate caution.

Challenges and Considerations

-

Safety Risks : Chloromethyl chloride is a known carcinogen and lachrymator, requiring airtight reactors and advanced ventilation.

-

Byproduct Formation : Prolonged heating may generate triphenylphosphine oxide or dimeric species, reducing yield.

Comparative Analysis of Methods

Chemical Reactions Analysis

(Chloromethyl)triphenylphosphonium chloride undergoes various chemical reactions, including :

Substitution Reactions: It can act as a methylating agent in substitution reactions.

Elimination Reactions: It is used in the synthesis of linear alkynes through elimination reactions.

Nucleophilic Substitution: It participates in intramolecular nucleophilic vinylic substitution.

Homologation of Aldehydes: It is involved in the homologation of aldehydes.

Cycloisomerization: It is used in endo-selective alkynol cycloisomerization.

Scientific Research Applications

Synthesis of Organophosphorus Compounds

Overview:

(Chloromethyl)triphenylphosphonium chloride serves as a critical reagent in synthesizing various organophosphorus compounds. These compounds are essential in the development of agrochemicals and pharmaceuticals.

Case Study:

In a study focused on synthesizing phosphonium salts, this compound was used to create novel organophosphorus derivatives that exhibited enhanced biological activity. The synthesis involved the reaction of the compound with different nucleophiles, leading to the formation of targeted products with specific functionalities .

Cellular Targeting and Drug Delivery

Overview:

The compound is utilized in biological research for cellular targeting, particularly in drug delivery systems that require selective localization within cells. Its positive charge allows it to penetrate cell membranes effectively.

Research Findings:

A recent study demonstrated that triphenylphosphonium cations linked to therapeutic agents significantly enhanced their accumulation in mitochondria, leading to improved efficacy in treating cancer cells. This approach utilizes the inherent properties of this compound to facilitate mitochondrial targeting, which is crucial for developing mitochondria-targeted therapeutics .

Organic Synthesis

Overview:

In organic chemistry, this compound acts as a versatile intermediate. It plays a significant role in various reactions, including the Wittig reaction for alkene synthesis.

Application Example:

The compound has been employed in synthesizing complex organic molecules, demonstrating its utility as a building block in organic synthesis pathways. Its ability to generate phosphonium ylids makes it invaluable for forming carbon-carbon double bonds.

Photochemistry

Overview:

The compound is also applied in photochemical reactions, where it aids in studying light-induced processes relevant to materials science and photonics.

Experimental Results:

In photochemical experiments, this compound was used to investigate its role as a photosensitizer. The results indicated that it could facilitate light-induced electron transfer processes, which are pivotal for developing new materials with advanced optical properties .

Bioconjugation Techniques

Overview:

Bioconjugation techniques involving this compound allow researchers to attach biomolecules to surfaces or other molecules, enhancing biosensor and diagnostic tool development.

Case Study:

Research has shown that conjugating this compound with biomolecules can improve their stability and functionality in biological environments. For instance, its application in creating biosensors has led to enhanced sensitivity and selectivity for detecting specific analytes .

Corrosion Inhibition

Overview:

this compound has been investigated for its potential as a corrosion inhibitor in acidic media.

Research Findings:

A study evaluated its effectiveness as an organometallic corrosion inhibitor. The results indicated significant inhibition rates against corrosion processes, suggesting its utility in protecting metals from degradation .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthesis of Organophosphorus | Key reagent for synthesizing agrochemicals and pharmaceuticals |

| Cellular Targeting | Enhances drug delivery systems targeting mitochondria |

| Organic Synthesis | Versatile intermediate for various organic reactions like the Wittig reaction |

| Photochemistry | Facilitates light-induced electron transfer processes |

| Bioconjugation | Improves stability and functionality of biomolecules for biosensors |

| Corrosion Inhibition | Effective organometallic inhibitor against corrosion in acidic environments |

Mechanism of Action

The mechanism of action of (Chloromethyl)triphenylphosphonium chloride involves its role as a methylating agent and electrophile . It reacts with nucleophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. The compound’s phosphonium group facilitates these reactions by stabilizing the transition state and enhancing the reactivity of the methyl group.

Comparison with Similar Compounds

Substituent Groups and Structural Variations

Phosphonium salts differ primarily in their substituent groups, which influence reactivity, stability, and applications. Below is a comparative analysis of structurally related compounds:

Reactivity and Stability

- Electrophilic Character: The chloromethyl group in this compound is highly electrophilic, enabling rapid ylide formation with bases like NaNH₂ or KOtBu. In contrast, the cyanomethyl derivative () exhibits reduced electrophilicity due to the electron-withdrawing nitrile group, requiring stronger bases for activation .

- Thermal Stability : The trimethoxybenzyl derivative () shows enhanced solubility in polar solvents due to its methoxy groups, but its bulkier structure may hinder ylide formation compared to the chloromethyl analog .

- Dehydrochlorination : this compound undergoes dehydrochlorination with strong bases to form reactive intermediates like (chloromethylene)phosphorane, a process critical for its role in Wittig chemistry . Allyl and methoxymethyl analogs lack this pathway, limiting their utility in similar transformations .

Physical and Spectroscopic Properties

- ¹H NMR : The chloromethyl compound exhibits aryl proton signals at δ 7.40–6.80 ppm and alkyl signals at δ 2.20–1.16 ppm , consistent with its structure .

- ³¹P NMR: A broad signal at δ 63.2 ppm confirms the phosphonium center . In contrast, the cyanomethyl analog shows a downfield shift due to the nitrile group’s electron-withdrawing effect .

Biological Activity

(Chloromethyl)triphenylphosphonium chloride (CTP) is a phosphonium salt that has garnered attention for its biological activity, particularly in cancer research and as a corrosion inhibitor. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a triphenylphosphonium cation attached to a chloromethyl group. Its molecular structure allows for selective accumulation in mitochondria, which is crucial for its biological activity. The compound's lipophilicity facilitates its penetration into cellular membranes, making it an effective agent in targeting cancer cells.

The biological activity of CTP and related phosphonium salts primarily revolves around their interaction with mitochondrial function:

- Mitochondrial Targeting : CTP accumulates preferentially in mitochondria due to the negative membrane potential, leading to alterations in mitochondrial bioenergetics and triggering apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : CTP induces ROS production, which can lead to oxidative stress and subsequent cell death in cancerous tissues .

- Cell Cycle Arrest : Studies indicate that CTP can cause G1/S phase cell cycle arrest, which is critical in halting the proliferation of cancer cells .

Biological Activity and Anticancer Effects

Recent studies have demonstrated the antiproliferative effects of CTP against various cancer cell lines:

- Cytotoxicity Against Cancer Cells : CTP exhibits significant cytotoxicity against breast carcinoma (T-47D) and other cancer cell lines with GI50 values reported below 10 μM. In particular, it was found that the introduction of polyalkoxybenzene moieties enhanced its cytotoxic effects by promoting mitochondrial accumulation .

- Mechanisms of Induction of Apoptosis : In MDA-MB-231 breast carcinoma cells, CTP was shown to initiate mitochondrial depolarization and permeability transition, leading to apoptosis characterized by cytochrome c release and autophagy .

Table 1: Cytotoxicity Data of this compound

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| T-47D | <10 | Mitochondrial depolarization |

| MDA-MB-231 | 25-50 | Apoptosis via ROS generation |

| A375 | <10 | G1/S cell cycle arrest |

| PC-3 | <10 | Induction of autophagy |

Study 1: Antiproliferative Activity

A study investigated the synthesis and antiproliferative activity of various triphenylphosphonium derivatives, including CTP. The results indicated that compounds with longer alkyl chains showed enhanced selectivity towards cancer cells over nonmalignant cells. The study highlighted the importance of structural modifications in improving the efficacy of these compounds as anticancer agents .

Study 2: Corrosion Inhibition

CTP has also been studied for its role as a corrosion inhibitor in acidic environments. It was found to effectively adsorb onto carbon steel surfaces, reducing corrosion rates significantly. The electrochemical analysis revealed mixed-type inhibition behavior, attributed to the presence of chloride ions which enhanced the adsorption efficiency .

Q & A

Q. What are the critical physical and chemical properties of (chloromethyl)triphenylphosphonium chloride for laboratory handling and experimental design?

this compound is a white crystalline solid with a molecular formula of C₁₉H₁₇Cl₂P , molecular weight of 347.22 g/mol , and a melting point of 259–264°C . It is hygroscopic and requires storage in a cool, dry, and well-ventilated environment to prevent decomposition. Key handling precautions include avoiding strong oxidizers, as incompatibility may lead to hazardous reactions (e.g., release of hydrogen chloride gas under thermal stress) .

Q. How is this compound employed as a Wittig reagent in organic synthesis?

The compound acts as a precursor to reactive ylides in Wittig reactions, enabling selective olefination of carbonyl compounds. The chloromethyl group enhances ylide reactivity through a concerted mechanism , facilitating efficient alkene formation. For example, reacting it with strong bases (e.g., NaH) generates the ylide, which subsequently reacts with aldehydes or ketones to form alkenes . Methodological optimization includes using anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis of the ylide.

Advanced Research Questions

Q. What experimental techniques are used to characterize the dehydrochlorination products of this compound?

Dehydrochlorination reactions produce intermediates such as (chloromethylene)phosphorane (8) , identifiable via ³¹P-NMR with a characteristic chemical shift at -16.9 ppm . Mass spectrometry (MS) at 13 eV ionization voltage confirms molecular ion peaks (e.g., m/z = 344) and chlorine isotopic patterns . Reaction monitoring requires controlled conditions (e.g., chlorobenzene at 80°C) to isolate intermediates and avoid side reactions like proton exchange, which broadens NMR signals .

Q. How can researchers resolve contradictions in proposed elimination mechanisms involving this compound?

Studies suggest E2 mechanisms dominate secondary and tertiary eliminations, but ambiguities arise regarding ion-pair intermediates in certain cases . To address this, kinetic isotope effects (KIE) and stereochemical analysis (e.g., using chiral substrates) can differentiate concerted E2 pathways from stepwise processes. For example, deuterium labeling at the β-hydrogen position and monitoring elimination rates provide insights into transition-state geometry .

Q. What methodologies ensure the stability of this compound during storage and reactive conditions?

Prolonged stability requires desiccated storage at room temperature or below, with inert gas purging to mitigate hygroscopic degradation . Under experimental conditions (e.g., heating), avoid temperatures exceeding 150°C to prevent decomposition into hydrogen chloride, phosphorus oxides, and carbon oxides . Pre-experiment purity checks via HPLC or titration are recommended, as impurities (e.g., residual solvents) can accelerate decomposition.

Q. How does the steric and electronic environment of this compound influence its reactivity in ylide formation?

The triphenylphosphine moiety imposes significant steric hindrance, favoring ylide stabilization through resonance and reducing side reactions (e.g., nucleophilic substitution). Electronic effects from the chloromethyl group enhance ylide electrophilicity , enabling reactions with electron-deficient carbonyls. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in complex systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.